4-methyl-N-(3-{[2-(morpholin-4-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a diketoneCommon reagents used in these reactions include morpholine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Morpholine, sulfonyl chlorides, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)butan-1-one: Shares structural similarities but differs in its functional groups and applications.
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Another related compound with distinct properties and uses.
Uniqueness
4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of a quinoxaline core, morpholine, and sulfonamide groups. This combination imparts specific chemical properties and biological activities, making it valuable for various research applications .
Properties
Molecular Formula |
C25H25N5O3S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
4-methyl-N-[3-(2-morpholin-4-ylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H25N5O3S/c1-18-10-12-19(13-11-18)34(31,32)29-25-24(26-20-6-2-3-7-21(20)27-25)28-22-8-4-5-9-23(22)30-14-16-33-17-15-30/h2-13H,14-17H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
VXXXTSUCRYWNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4N5CCOCC5 |
Origin of Product |
United States |
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